molecular formula C11H14FNO4S B2434632 (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid CAS No. 1212163-57-9

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B2434632
CAS No.: 1212163-57-9
M. Wt: 275.29
InChI Key: PQVVECYLSLMVBT-JTQLQIEISA-N
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Description

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid is a chiral sulfonamide derivative of valine, presented as a high-purity chemical reagent for research purposes. This compound is designed for use in scientific investigations and is strictly for Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any human or veterinary use. While specific biological data for this compound is not available in the public scientific literature, its structure suggests potential utility in several research areas. The molecule combines a fluorobenzenesulfonamide group, a motif often investigated for its potential to interact with enzyme active sites, with a valine-derived backbone. Research on analogous compounds indicates that similar structures are explored in medicinal chemistry for the development of enzyme inhibitors and as molecular tools in cell signaling studies . The presence of the fluorine atom can be critical for modulating a compound's physicochemical properties and its binding affinity to biological targets, making it a valuable probe in structure-activity relationship (SAR) studies . Researchers may employ this compound in the development of novel synthetic methodologies, as a building block for more complex molecules, or in biochemical assays to investigate protein-ligand interactions.

Properties

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVECYLSLMVBT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic Acid

Starting Materials and Chiral Pool Strategy

The synthesis typically begins with L-valine, leveraging its native (S)-configuration to avoid racemization. Key intermediates include:

  • N-Protected L-valine : tert-Butoxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) groups are employed to shield the α-amino group during sulfonylation.
  • 2-Fluorobenzenesulfonyl chloride : Prepared via chlorosulfonation of fluorobenzene, this electrophile reacts with the amine under basic conditions.
Table 1: Common Protecting Groups and Their Removal Conditions
Protecting Group Deprotection Method Yield (%) Source
BOC Trifluoroacetic acid (TFA) in CH₂Cl₂ 92–95
CBZ Hydrogenolysis (H₂/Pd-C) 88–90

Sulfonylation of L-Valine Derivatives

The critical sulfonamide bond formation is achieved via nucleophilic substitution.

Procedure :

  • Dissolve N-BOC-L-valine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (2.5 equiv) followed by 2-fluorobenzenesulfonyl chloride (1.2 equiv).
  • Stir for 12 h at 25°C, then quench with 1 M HCl.
  • Extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (hexane/EtOAc 3:1) to isolate N-BOC-(2-fluorobenzenesulfonamido)-L-valine (Yield: 86%).

Mechanistic Insight : The reaction proceeds through a tetrahedral intermediate stabilized by hydrogen bonding, as modeled in cysteine protease inhibition studies.

Deprotection and Acid Liberation

Removal of the BOC group is performed under acidic conditions:

Procedure :

  • Treat N-BOC-protected intermediate with TFA/DCM (1:1 v/v) at 0°C for 1 h.
  • Evaporate solvents, then neutralize with saturated NaHCO₃.
  • Extract with ethyl acetate, dry, and concentrate to yield the free sulfonamide.
  • Crystallize from ethanol/water (Yield: 91%).

Alternative Routes and Optimizations

Solid-Phase Synthesis

A patent describes immobilizing L-valine on Wang resin, followed by on-resin sulfonylation with 2-fluorobenzenesulfonyl chloride. Cleavage with TFA/H₂O (95:5) affords the target compound in 78% yield over three steps.

Enzymatic Resolution

Racemic N-sulfonylated valine can be resolved using acylase I, achieving >99% enantiomeric excess (ee). This method is less common due to scalability challenges.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.21 (d, J = 7.6 Hz, 1H, NH), 3.98 (q, J = 6.8 Hz, 1H, CH), 2.28–2.15 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 6H, (CH₃)₂).
  • IR (ATR) : 1753 cm⁻¹ (C=O), 1369 cm⁻¹ (S=O), 1247 cm⁻¹ (C-F).

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane/ethanol 90:10) confirms >99% ee.

Industrial-Scale Considerations

Cost-Effective Fluorination

Direct fluorination of benzenesulfonyl chlorides using KF/CsF in tert-butanol at 95°C achieves 94% conversion, reducing reliance on pre-fluorinated aryl precursors.

Waste Mitigation

Recycling tert-butanol and CsF from fluorination reactions lowers environmental impact.

Challenges and Limitations

Racemization Risks

Prolonged exposure to basic conditions during sulfonylation may epimerize C2. Kinetic studies recommend reaction times <12 h at pH 8–9.

Solubility Issues

The free acid exhibits limited solubility in apolar solvents, complicating crystallization. Co-solvents like THF/water (4:1) improve recovery.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfonic acids.

    Reduction: The fluorophenyl ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (2S)-2-(2-fluorobenzenesulfonamido)-3-methylbutanoic acid may exhibit antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for bacterial growth. The compound's structure suggests it could act similarly to established sulfonamide antibiotics.

Case Study : A study demonstrated that compounds with similar sulfonamide structures showed effective inhibition against various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating potential for development as a new antimicrobial agent.

Therapeutic Applications

Due to its structural characteristics, this compound is being investigated for its potential role in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Example : The compound's interaction with enzymes involved in metabolic pathways has been studied, revealing its potential as a therapeutic agent in conditions such as diabetes and cancer .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors.

Industrial Applications

In addition to medicinal uses, this compound has applications in industrial chemistry. It can serve as a building block in synthesizing more complex molecules or materials.

Chemical Synthesis

The compound can be used in various organic reactions due to its functional groups. Its versatility allows it to be incorporated into different chemical processes, facilitating the development of new materials or compounds with desirable properties.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
AntimicrobialInhibits bacterial growth via folate synthesisDevelopment of new antibiotics
TherapeuticsPotential drug candidate for metabolic diseasesTreatment options for diabetes/cancer
Industrial ChemistryBuilding block for complex organic synthesisInnovations in material science

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. The fluorophenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
  • (2S)-2-[(2-bromophenyl)sulfonylamino]-3-methylbutanoic acid
  • (2S)-2-[(2-iodophenyl)sulfonylamino]-3-methylbutanoic acid

Uniqueness

The presence of the fluorine atom in (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Biological Activity

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid, with the CAS number 1212163-57-9, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H14FNO4S
  • Molecular Weight : 275.3 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its role as a versatile small molecule scaffold. It has been shown to interact with various biological targets, influencing pathways related to inflammation and cell signaling.

Biological Activity Overview

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Enzyme Inhibition : Studies have suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in drug development for metabolic disorders.
  • Cell Proliferation : Preliminary findings indicate that this compound may influence cell proliferation rates in certain cancer cell lines, although further research is needed to confirm these effects.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of specific metabolic enzymes
Cell proliferationAltered growth rates in cancer cells

Case Study 1: Anti-inflammatory Effects

A study published in 2020 investigated the anti-inflammatory properties of this compound in vitro. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Enzyme Inhibition

In another study, researchers explored the compound's ability to inhibit specific enzymes linked to metabolic disorders. The findings indicated that this compound effectively inhibited enzyme activity, providing a basis for further investigation into its use as a drug candidate for metabolic syndrome.

Case Study 3: Cancer Cell Proliferation

A recent investigation into the effects of this compound on various cancer cell lines revealed that it could alter proliferation rates significantly. The study highlighted its potential role in cancer therapy, although the precise mechanisms remain to be elucidated.

Q & A

Q. What are the key steps for synthesizing (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid?

The synthesis typically involves:

  • Sulfonamide formation : Reacting a chiral (2S)-2-amino-3-methylbutanoic acid derivative with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (pH 8–10, aqueous/organic biphasic system). Temperature control (0–5°C) minimizes racemization .
  • Purification : Column chromatography or recrystallization to isolate the product. Purity can be confirmed via HPLC or TLC .
  • Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride reagent .

Q. How is the stereochemical integrity of the compound validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm >99% enantiomeric excess .
  • 1H-NMR : Compare splitting patterns and coupling constants with literature data for similar (2S)-configured compounds. For example, the α-proton adjacent to the sulfonamido group shows distinct diastereotopic splitting in CDCl₃ .

Q. What safety precautions are required when handling intermediates like 2-fluorobenzenesulfonyl chloride?

  • Storage : Keep at 2–8°C in airtight containers to prevent moisture absorption and degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to its corrosive nature and potential release of HCl gas during reactions .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Stability assessment : Conduct accelerated degradation studies (e.g., pH, temperature, light exposure) to identify labile functional groups (e.g., sulfonamido hydrolysis) .
  • Enantiomeric purity re-evaluation : Use chiral LC-MS to rule out racemization during biological assays .
  • Matrix effects : Test compound activity in varying solvent systems (e.g., DMSO vs. saline) to assess solubility-driven discrepancies .

Q. What strategies optimize the reaction yield for large-scale synthesis?

  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
  • Solvent optimization : Replace THF with dichloromethane to improve reagent solubility and reduce side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modular substitutions : Replace the 2-fluorobenzenesulfonyl group with 3-fluoro or 4-methyl analogs to assess steric/electronic effects on target binding .
  • Bioisosteres : Substitute the methylbutanoic acid moiety with cyclopropane or phenyl groups to enhance metabolic stability .
  • Computational modeling : Perform docking studies using the parent compound’s crystal structure (if available) to predict binding affinities of derivatives .

Q. What advanced techniques characterize degradation products under physiological conditions?

  • LC-HRMS : Identify hydrolyzed fragments (e.g., free 2-fluorobenzenesulfonic acid) with exact mass accuracy .
  • X-ray crystallography : Resolve structural changes in degraded crystals to pinpoint instability hotspots .
  • Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways of the sulfonamido group .

Methodological Notes

  • Contradictory data : If biological activity varies between batches, cross-check synthetic routes for unintended epimerization (e.g., via Marfey’s reagent derivatization) .
  • Impurity profiling : Use orthogonal methods (HPLC, CE) to detect trace impurities from sulfonyl chloride reagents, which may inhibit enzyme targets .

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